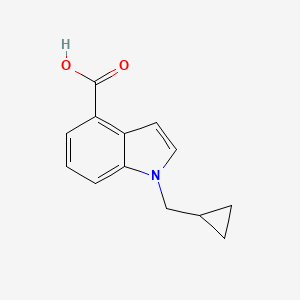![molecular formula C12H12N2O2 B1469245 1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid CAS No. 1340080-49-0](/img/structure/B1469245.png)
1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
Azetidines and their derivatives are valuable compounds in pharmaceutical and agrochemical research . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The molecular weight of “1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid” is 216.24 g/mol. The IR spectrum shows peaks at 3278 cm−1 (–OH), 1576 cm−1 (acid –C=O), and 1510 cm−1 (acid –C–O) .Chemical Reactions Analysis
Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . The aza-Michael addition of 1H-pyrazole, 4-bromo-1H-pyrazole, and 3-trifluoromethyl-1H-pyrazole was carried out under the same conditions as above (DBU and solvent acetonitrile), but its duration was longer (16 h) than with heterocyclic aliphatic amines (4 h); consequently, the 3-(pyrazol-1-yl)azetidine adducts 4j, 4k, and 4l reached 83%, 82%, and 73% yields, respectively .Physical And Chemical Properties Analysis
The compound has a melting point of 286°C (dec.) (lit.) . The 1H NMR (DMSO-d6-D2O 300 MHz) δ (ppm): 1.40–1.61 (6H, m, cyclopentyl–CH2), 1.76–1.82 (2H, m, cyclopentyl–CH2), 3.08 (1H, t, J = 8.4 Hz, cyclopentyl–CH), 3.53–3.55 (1H, m, azetidine–CH), 3.80–3.99 (4H, m, azetidine–CH2) .Scientific Research Applications
Self-curable Polyurethane Systems
An azetidine-containing compound was synthesized and introduced into a polyurethane (PU) prepolymer, resulting in a self-curable aqueous-based PU dispersion. This research demonstrates the utility of azetidine end groups in developing single-component, self-curing systems for aqueous PU dispersions, with potential applications in coatings and adhesives (Wang et al., 2006).
Synthesis of Enantiopure Azetidine-2-carboxylic Acids
Enantiopure azetidine-2-carboxylic acid analogs with heteroatomic side chains have been synthesized, showcasing the potential of azetidine derivatives in peptide chemistry. These compounds serve as tools for studying the influence of conformation on peptide activity, highlighting azetidine's role in the design of peptide-based drugs (Sajjadi & Lubell, 2008).
Functionalized Azetidine Derivatives for Biological Applications
Research into the synthesis of functionalized aziridine- and azetidine-carboxylic acid derivatives reveals their potential in biological and foldameric applications. These derivatives offer a broad range of conformationally constrained amino acids, significant for developing novel therapeutic agents and foldamers (Žukauskaitė et al., 2011).
Azetidine in the Food Chain
Azetidine-2-carboxylic acid's presence in the food chain, specifically in sugar beets, raises concerns about its potential toxic effects and misincorporation into proteins in place of proline. This research underscores the importance of understanding azetidine's biological impact on human health (Rubenstein et al., 2009).
Azetidine Synthesis for Drug Development
Studies on the synthesis of azetidine derivatives, including azetidine-2-carboxylic acids and their incorporation into peptides, illustrate the compound's versatility in drug development. The ability to synthesize enantiopure azetidine derivatives paves the way for creating novel pharmaceuticals with specific biological activities (Couty et al., 2003).
Future Directions
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Future research may focus on further exploring the unique reactivity of azetidines and their potential applications in various fields.
properties
IUPAC Name |
1-[(3-cyanophenyl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-5-9-2-1-3-10(4-9)6-14-7-11(8-14)12(15)16/h1-4,11H,6-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAQIXVOJDGXGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{3-[(1-Methoxypropan-2-yl)oxy]phenyl}boronic acid](/img/structure/B1469163.png)

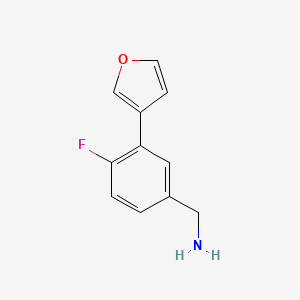
![1-[2-(4-Chlorophenyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1469167.png)
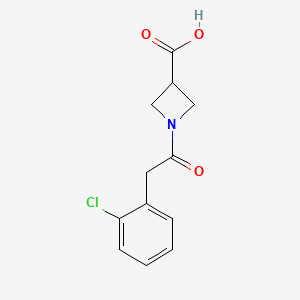

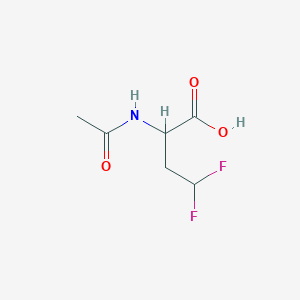
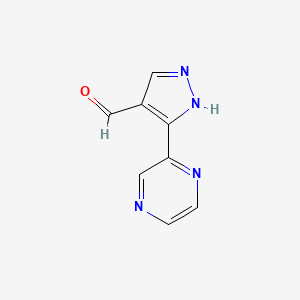
![1-[(2-Methylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469177.png)
![1-[(2,5-Dimethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469179.png)

![[1-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1469182.png)
